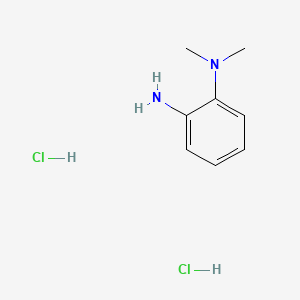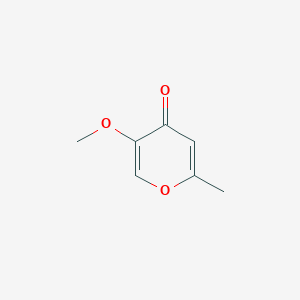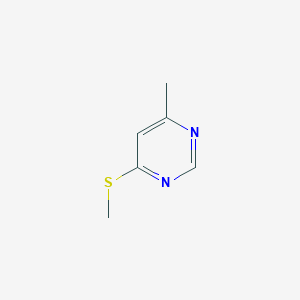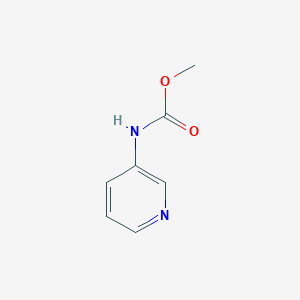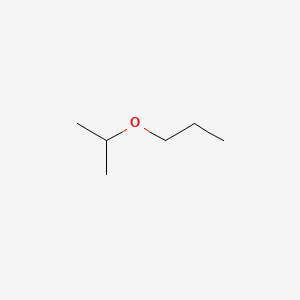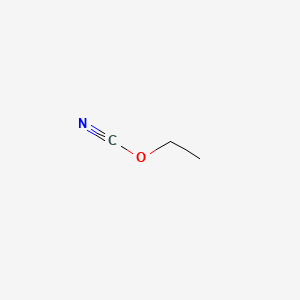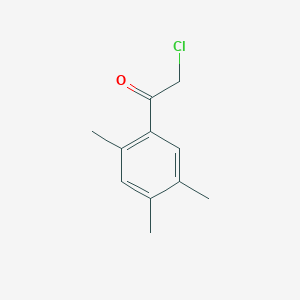
2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone
説明
2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone, also known as Clomiphene, is a non-steroidal fertility drug that is widely used in the treatment of female infertility. This compound belongs to the class of selective estrogen receptor modulators (SERMs) and is used to induce ovulation in women who have difficulty in conceiving.
作用機序
2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone works by blocking the negative feedback of estrogen on the hypothalamus and pituitary gland, leading to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This, in turn, stimulates the growth and maturation of ovarian follicles, leading to ovulation.
Biochemical and Physiological Effects:
2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of gonadotropins, estrogen, and progesterone, leading to ovulation and pregnancy. Additionally, 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone has been shown to have effects on lipid metabolism, glucose homeostasis, and bone turnover.
実験室実験の利点と制限
2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone has several advantages as a research tool. It is relatively inexpensive and widely available, making it accessible to researchers. Additionally, it has a well-established safety profile, with few reported side effects. However, 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone also has some limitations, such as its low solubility in water and its potential to interfere with other cellular pathways.
将来の方向性
There are several future directions for research on 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, further research is needed to explore its potential applications in other areas, such as cancer treatment and metabolic disorders.
In conclusion, 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone is a widely used fertility drug that has potential applications in various fields of research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone, including its potential use in the treatment of neurodegenerative diseases and other areas of medicine.
科学的研究の応用
2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-estrogenic effects on breast cancer cells, making it a potential candidate for the treatment of hormone-responsive breast cancer. Additionally, 2-Chloro-1-(2,4,5-trimethyl-phenyl)-ethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-chloro-1-(2,4,5-trimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFWNQZOCNAHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391435 | |
| Record name | 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,4,5-trimethylphenyl)ethanone | |
CAS RN |
62919-60-2 | |
| Record name | 2-Chloro-1-(2,4,5-trimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2,4,5-trimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






